1-(2-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine

Cytotoxicity Benzo[d]isothiazole Schiff base MT-4 lymphocyte

1-(2-Chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine (CAS 647026-39-9, molecular formula C₁₅H₁₁ClN₂S, MW 286.78) is a benzo[d]isothiazole-derived Schiff base (azomethine), designated compound 1g in the foundational series reported by Vicini, Geronikaki, and co-workers. The compound is constructed via condensation of 5-methyl-benzo[d]isothiazol-3-ylamine with 2-chlorobenzaldehyde, embedding a 2-chlorophenyl substituent at the imine terminus and a methyl group at the 5-position of the benzisothiazole core.

Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
CAS No. 647026-39-9
Cat. No. B12585533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine
CAS647026-39-9
Molecular FormulaC15H11ClN2S
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SN=C2N=CC3=CC=CC=C3Cl
InChIInChI=1S/C15H11ClN2S/c1-10-6-7-14-12(8-10)15(18-19-14)17-9-11-4-2-3-5-13(11)16/h2-9H,1H3
InChIKeyGVXQOJBRPJRCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine (647026-39-9): Structural Identity and Core Pharmacophore Context for Procurement


1-(2-Chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine (CAS 647026-39-9, molecular formula C₁₅H₁₁ClN₂S, MW 286.78) is a benzo[d]isothiazole-derived Schiff base (azomethine), designated compound 1g in the foundational series reported by Vicini, Geronikaki, and co-workers [1]. The compound is constructed via condensation of 5-methyl-benzo[d]isothiazol-3-ylamine with 2-chlorobenzaldehyde, embedding a 2-chlorophenyl substituent at the imine terminus and a methyl group at the 5-position of the benzisothiazole core [1]. This benzo[d]isothiazole scaffold is distinct from the more common benzo[d]thiazole (1,3-benzothiazole) heterocycle, and this structural distinction has been demonstrated to confer a markedly different biological profile, particularly with respect to cytotoxicity against human CD4⁺ lymphocytes [1].

Why In-Class Benzothiazole Schiff Bases Cannot Substitute for 1-(2-Chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine (647026-39-9)


Benzothiazole Schiff bases are not functionally interchangeable. In the Vicini et al. 2003 study, three structurally distinct heterocyclic series — benzo[d]isothiazole (series 1a–i), benzothiazole (series 2a–g), and thiazole (series 3a–f) Schiff bases — were evaluated in parallel under identical assay conditions, and only the benzo[d]isothiazole derivatives exhibited marked cytotoxicity (CC₅₀ = 4–9 μM) against MT-4 human CD4⁺ lymphocytes [1]. Within the benzo[d]isothiazole series itself, the presence or absence of the 5-methyl group and the position of the chlorine substituent on the phenyl ring generate quantifiable differences in both antiproliferative potency and anti-mycobacterial activity. Generic selection of any benzothiazole Schiff base without regard to these specific structural features therefore carries a high risk of obtaining a compound devoid of the cytotoxicity and antiproliferative signature that defines this particular chemotype [1].

Quantitative Differentiation Guide for 1-(2-Chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine (1g) vs. Closest Analogs


Cytotoxicity Against MT-4 Human CD4⁺ Lymphocytes: Target Compound (1g) vs. Des-Methyl Analog (1a) and Positional Isomer (1h)

In the Vicini et al. 2003 study, the cytotoxicity (CC₅₀) of compound 1g against MT-4 human CD4⁺ T-lymphoblastoid cells was 8 μM, compared to 9 μM for the des-methyl analog 1a (benzo[d]isothiazol-3-yl-(2-chloro-benzylidene)-amine, lacking the 5-methyl group) and 7 μM for the positional isomer 1h (C₁₅H₁₁ClN₂S, identical molecular formula, likely the 3-chlorophenyl regioisomer) [1]. All three compounds fall within the 4–9 μM CC₅₀ range reported for the entire benzo[d]isothiazole series, confirming that the 5-methyl-2-chlorophenyl substitution pattern of 1g retains the hallmark cytotoxicity of this chemotype while exhibiting a potency intermediate between the des-methyl (1a) and regioisomeric (1h) counterparts [1].

Cytotoxicity Benzo[d]isothiazole Schiff base MT-4 lymphocyte

Antiproliferative Activity Against Leukemia Cell Lines: 1g Exhibits a Balanced Profile Distinct from Des-Methyl Analog 1a

Compound 1g demonstrated a more uniform antiproliferative profile across a panel of four leukemia/lymphoma cell lines compared to the des-methyl analog 1a, which showed extreme potency against CCRF-CEM cells (IC₅₀ = 0.1 μM) but substantially weaker activity against WIL-2NS cells (IC₅₀ = 10 μM), representing a 100-fold intra-panel selectivity gap [1]. In contrast, 1g exhibited IC₅₀ values of 3 μM (MT-4), 2 μM (CCRF-CEM), 4 μM (WIL-2NS), and 4 μM (CCRF-SB), a profile within a 2-fold range across all four cell lines [1]. The positional isomer 1h showed IC₅₀ values of 2 μM (MT-4), 1.5 μM (CCRF-CEM), 5 μM (WIL-2NS), and 4 μM (CCRF-SB), with overall higher potency but a slightly wider 3.3-fold range [1].

Antiproliferative activity Leukemia CCRF-CEM

Heterocyclic Scaffold Determinism: Benzo[d]isothiazole (1g) vs. Benzo[d]thiazole (Series 2) and Thiazole (Series 3) Schiff Bases

The Vicini et al. 2003 study provides a three-way scaffold comparison under identical assay conditions: benzo[d]isothiazole Schiff bases (series 1, including 1g), benzothiazole Schiff bases (series 2, 2a–g), and thiazole Schiff bases (series 3, 3a–f). None of the benzothiazole or thiazole compounds exhibited detectable cytotoxicity against MT-4 cells (all CC₅₀ > 100 μM), in stark contrast to the benzo[d]isothiazole series (CC₅₀ = 4–9 μM, including 1g at 8 μM) [1]. Furthermore, none of the benzothiazole or thiazole Schiff bases showed any antiviral or antimicrobial activity, and only the benzo[d]isothiazole derivatives went on to demonstrate antiproliferative activity against leukemia cell lines at micromolar concentrations [1].

Scaffold comparison Cytotoxicity selectivity Benzo[d]isothiazole vs. benzothiazole

Synthetic Accessibility and Yield Differentiation: 1g vs. Positional Isomer 1h

Both 1g (target compound) and 1h (positional isomer) were synthesized via General Procedure A: reflux of 5-methyl-benzo[d]isothiazol-3-ylamine with the appropriately substituted benzaldehyde in anhydrous benzene for 6 h [1]. Compound 1g (2-chlorophenyl substituent) was obtained in 41% yield (mp 125–127 °C), whereas compound 1h (likely 3-chlorophenyl regioisomer) was obtained in 80% yield (mp 114–116 °C) under the same conditions [1]. The des-methyl analog 1a was obtained in 70% yield (mp 122–124 °C) [1]. This represents a substantial 1.95-fold yield advantage for 1h over 1g, attributable to the steric or electronic influence of the ortho-chloro substituent on imine formation kinetics [1].

Synthetic yield Schiff base condensation Procurement feasibility

Anti-Mycobacterial Activity Profile: Differential Selectivity of 1g vs. Reference Drugs and Series Analogs

The benzo[d]isothiazole Schiff bases including 1g were evaluated against Mycobacterium smegmatis and Mycobacterium fortuitum [1]. The CC₅₀ value of 1g against MT-4 cells was 8 μM, while its MIC₅₀ against M. smegmatis was approximately 60 μM, yielding a selectivity index (CC₅₀/MIC₅₀) of approximately 0.13 [1]. This indicates that anti-mycobacterial activity occurred at concentrations close to, or exceeding, those producing host cell cytotoxicity, a property shared across the benzo[d]isothiazole series [1]. By contrast, the reference drugs ciprofloxacin and isoniazid exhibited MIC₅₀ values in the low micromolar to sub-micromolar range against the same strains without concomitant cytotoxicity [1]. This narrow therapeutic window is a defining characteristic of the series and informs appropriate experimental design.

Anti-mycobacterial Mycobacterium smegmatis Selectivity index

Validated Application Scenarios for 1-(2-Chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine (647026-39-9) Based on Quantitative Evidence


Leukemia Cell Line Antiproliferative Screening with a Balanced Multi-Cell-Line Probe

Compound 1g is the most appropriate choice within the Vicini et al. 2003 benzo[d]isothiazole series for antiproliferative screening requiring consistent activity across multiple leukemia/lymphoma cell lines. With IC₅₀ values ranging narrowly from 2 to 4 μM across MT-4, CCRF-CEM, WIL-2NS, and CCRF-SB cells (2-fold intra-panel range), 1g provides a more uniform response profile than the des-methyl analog 1a, which exhibits a 100-fold potency gap between CCRF-CEM (IC₅₀ = 0.1 μM) and WIL-2NS (IC₅₀ = 10 μM) [1]. This balanced profile makes 1g suitable as a reference probe in multi-cell-line comparative oncology studies where extreme cell-line selectivity would confound mechanistic interpretation.

Structure-Activity Relationship (SAR) Studies on the Role of the 5-Methyl Substituent in Benzo[d]isothiazole Cytotoxicity

The paired comparison of 1g (5-methyl present; CC₅₀ = 8 μM) with 1a (5-methyl absent; CC₅₀ = 9 μM) provides a defined chemical biology tool for dissecting the contribution of the 5-methyl group to benzo[d]isothiazole cytotoxicity and antiproliferative activity [1]. Procurement of both compounds as a matched pair enables SAR studies that isolate the steric and electronic effects of the methyl substituent independent of changes to the heterocyclic core or the phenyl substituent. The observed shift from the highly skewed antiproliferative profile of 1a to the uniform profile of 1g further supports the hypothesis that the 5-methyl group modulates target engagement consistency [1].

Negative Control Validation: Benzo[d]isothiazole vs. Benzothiazole Scaffold Selectivity Experiments

The Vicini et al. 2003 study provides unequivocal evidence that the benzo[d]isothiazole scaffold is a prerequisite for cytotoxicity against MT-4 cells, with benzothiazole Schiff bases (series 2) and thiazole Schiff bases (series 3) showing no measurable activity (all CC₅₀ > 100 μM) [1]. Compound 1g therefore serves as a validated positive control (CC₅₀ = 8 μM) in experiments designed to confirm that observed biological effects are scaffold-dependent. Procurement of any benzothiazole analog (e.g., from series 2a–g) alongside 1g enables a definitive scaffold-selectivity control experiment that can rule out non-specific mechanisms of action [1].

Synthetic Methodology Development Targeting Ortho-Substituted Benzylidene Schiff Base Optimization

The pronounced yield differential between 1g (41%, ortho-chloro) and 1h (80%, likely meta-chloro) under identical General Procedure A conditions identifies 1g as a challenging synthetic target that can serve as a benchmark substrate for reaction optimization studies [1]. Researchers developing improved Schiff base condensation protocols — for instance, employing microwave-assisted synthesis, alternative dehydrating agents, or catalytic methods — can use the 41% baseline yield of 1g as a reference point against which novel methodologies can be quantitatively benchmarked [1].

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